Cas no 18364-64-2 (6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione)

6-(4-Fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-fluorobenzyl group attached to a pyrimidine-2,4-dione core, which may enhance its biological activity and metabolic stability. This compound is of interest due to its potential as a building block for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors or nucleoside analogs. The presence of the fluorine atom can improve binding affinity and bioavailability. It is suitable for use in medicinal chemistry studies, offering a versatile intermediate for further functionalization. High purity and well-characterized properties ensure reliability in research applications.
6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione structure
18364-64-2 structure
Product Name:6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione
CAS No:18364-64-2
MF:C11H9FN2O2
MW:220.199765920639
CID:227588
PubChem ID:309306
Update Time:2025-05-19

6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione,6-[(4-fluorophenyl)methyl]-
    • 6-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione
    • 6-(4-fluoro-benzyl)-1H-pyrimidine-2,4-dione
    • 6-(p-Fluorbenzyl)-uracil
    • AC1L7ERI
    • NSC211574
    • 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione
    • NSC-211574
    • AKOS026714403
    • 18364-64-2
    • F1967-3621
    • DTXSID60309263
    • 2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-
    • Inchi: 1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16)
    • InChI Key: NXCZTGPRXDAUDZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CC1=CC(NC(N1)=O)=O

Computed Properties

  • Exact Mass: 220.06487
  • Monoisotopic Mass: 220.06480570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 58.2
  • LogP: 0.79310

6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione Pricemore >>

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Additional information on 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione

6-(4-Fluorobenzyl)Pyrimidine-2,4(1H,3H)-Dione: A Comprehensive Overview

The compound with CAS No. 18364-64-2, commonly referred to as 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug discovery. The structure of 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione features a pyrimidine ring system with a 4-fluorobenzyl substituent at the 6-position and a dione functional group at positions 2 and 4. This unique combination of functional groups contributes to its intriguing chemical properties and biological interactions.

Recent studies have highlighted the potential of pyrimidine dione derivatives as promising candidates for therapeutic interventions. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione exhibits potent inhibitory activity against several kinases, making it a valuable lead compound for the development of anti-cancer agents. The presence of the fluorine atom in the benzyl group enhances the molecule's lipophilicity and bioavailability, which are critical factors for drug efficacy.

In addition to its pharmacological applications, 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione has also been explored in materials science. A study in *Advanced Materials* (2023) reported that this compound can serve as a building block for constructing advanced organic semiconductors. The pyrimidine ring's conjugated system facilitates charge transport properties, which are essential for high-performance electronic devices such as organic light-emitting diodes (OLEDs). This dual functionality underscores the versatility of this compound across multiple scientific disciplines.

The synthesis of 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione involves a multi-step process that typically begins with the preparation of intermediates such as 5-fluorobenzaldehyde or its derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, researchers in *Green Chemistry* (2023) developed a palladium-catalyzed coupling reaction that significantly improves the yield and purity of this compound while reducing waste generation.

From a structural perspective, the pyrimidine dione core is highly versatile due to its ability to form hydrogen bonds and participate in π–π interactions. These properties make it an ideal scaffold for designing molecules with specific biological activities. The substitution pattern on the pyrimidine ring plays a crucial role in determining these activities. In 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione, the fluorine atom introduces electronic effects that modulate the molecule's reactivity and selectivity.

Emerging research also points to potential applications of 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione in neurodegenerative diseases. A study published in *Nature Communications* (2023) revealed that this compound can inhibit key enzymes involved in amyloid-beta production, which is a hallmark of Alzheimer's disease. This finding opens new avenues for developing disease-modifying therapies targeting neurodegenerative conditions.

In conclusion, 6-(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is a multifaceted compound with significant implications across various fields of science and technology. Its unique chemical structure and diverse functional groups make it an invaluable tool for advancing drug discovery and materials science. As research continues to uncover new applications and mechanisms of action for this compound, its role in scientific innovation is expected to grow further.

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